Tridecanal
Overview
Description
Tridecanal, also known as tridecyl aldehyde, is a long-chain fatty aldehyde with the molecular formula C₁₃H₂₆O. It is a colorless liquid with a characteristic aldehyde odor. This compound is primarily used in the fragrance and flavor industry due to its pleasant scent. It is also found in various natural sources, including essential oils and plant extracts .
Mechanism of Action
Target of Action
Tridecanal has been used as a model compound in the development of nonradioactive assays for the enzymes 2-hydroxyacyl-CoA lyase (HACL1) and sphingosine-1-phosphate lyase (SGPL1) . These enzymes play crucial roles in lipid metabolism, with HACL1 involved in the breakdown of branched-chain fatty acids and SGPL1 in the degradation of sphingolipids.
Mode of Action
Given its use in assays for hacl1 and sgpl1, it’s likely that this compound interacts with these enzymes in a way that allows their activity to be measured .
Biochemical Pathways
This compound is involved in the biochemical pathways related to lipid metabolism, specifically the breakdown of branched-chain fatty acids by HACL1 and the degradation of sphingolipids by SGPL1 . The downstream effects of these pathways include the production of energy and the regulation of lipid levels within the cell.
Pharmacokinetics
As a long-chain fatty aldehyde , it’s likely that this compound is metabolized in the liver and excreted via the kidneys. Its bioavailability would depend on factors such as its absorption rate and the presence of transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its target enzymes. By influencing the activity of HACL1 and SGPL1, this compound could potentially affect lipid metabolism within the cell .
Biochemical Analysis
Biochemical Properties
Tridecanal’s reactivity with various chemical agents can lead to the synthesis of alcohols, acids, esters, and other derivatives, expanding its utility in the creation of more complex organic molecules
Molecular Mechanism
It is known that this compound can interact with other molecules to form more complex compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecanal can be synthesized through several methods. One common synthetic route involves the oxidation of 1-tridecanol using oxalyl chloride and dimethyl sulfoxide in dichloromethane at low temperatures, followed by treatment with triethylamine . The reaction conditions are as follows:
- Stage 1: 1-Tridecanol with oxalyl chloride and dimethyl sulfoxide in dichloromethane at -60°C for 1.5 hours.
- Stage 2: Addition of triethylamine in dichloromethane at -60°C for 0.5 hours.
Industrial Production Methods: In industrial settings, this compound is typically produced through the hydroformylation of tridecene, followed by hydrogenation. This method involves the addition of a formyl group to the tridecene molecule, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: Tridecanal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to tridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 1-tridecanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Condensation: Sodium hydroxide in ethanol.
Major Products:
Oxidation: Tridecanoic acid.
Reduction: 1-Tridecanol.
Condensation: β-Hydroxy aldehydes or ketones.
Scientific Research Applications
Tridecanal has several scientific research applications across various fields:
Chemistry: It is used as a model compound in the study of aldehyde reactions and mechanisms.
Biology: this compound is found in the volatile oils of certain plants and is studied for its role in plant metabolism and interactions with insects.
Medicine: Research has explored its potential antimicrobial and antioxidant properties.
Industry: this compound is used in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Comparison with Similar Compounds
Tridecanal is similar to other long-chain fatty aldehydes, such as dodecanal and tetradecanal. its unique chain length and structural properties give it distinct characteristics:
Dodecanal (C₁₂H₂₄O): Slightly shorter chain length, used in similar applications but with different olfactory properties.
Tetradecanal (C₁₄H₂₈O): Slightly longer chain length, also used in fragrances and flavors but with different physical and chemical properties.
This compound’s specific chain length makes it particularly suitable for certain fragrance and flavor formulations, providing a unique scent profile compared to its shorter and longer counterparts .
Properties
IUPAC Name |
tridecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHHAVMRVXCGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021682 | |
Record name | Tridecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 14 deg C; [ChemIDplus] Liquid; [Alfa Aesar MSDS], Liquid | |
Record name | Tridecanal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18180 | |
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Record name | Tridecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
132.00 to 136.00 °C. @ 8.00 mm Hg | |
Record name | Tridecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10486-19-8 | |
Record name | Tridecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10486-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tridecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridecanal | |
Source | EPA Chemicals under the TSCA | |
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Record name | Tridecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.900 | |
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Record name | TRIDECANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/193923TA82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Tridecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 °C | |
Record name | Tridecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tridecanal?
A1: this compound has the molecular formula C13H26O and a molecular weight of 198.35 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Common techniques include gas chromatography-mass spectrometry (GC-MS) for separation and identification, and gas chromatography-olfactometry (GC-O) to evaluate its odor characteristics. [, ]
Q3: What is this compound commonly synthesized from?
A4: this compound is often synthesized via the hydroformylation of 1-dodecene. This reaction, typically catalyzed by rhodium complexes in the presence of syngas, introduces a formyl group to the alkene, yielding the aldehyde. [, , , , , , , ]
Q4: What challenges are associated with hydroformylation in this compound synthesis?
A5: A key challenge is separating the expensive rhodium catalyst from the reaction mixture for reuse. Microemulsions are being investigated to facilitate this separation. [, , , , , , ]
Q5: What is the significance of halloysites in this compound synthesis?
A6: Halloysites, being tubular aluminosilicates, can stabilize oil-water emulsions, creating favorable environments for interfacial catalytic reactions like the hydroformylation of dodecene to this compound. []
Q6: Are there alternative methods for this compound synthesis besides hydroformylation?
A7: Yes, this compound can be synthesized from the oxidation of 1-tridecanol using chromium(VI) in acidic sulfate media. This process has been studied for degradation kinetics and product analysis. []
Q7: How does this compound's structure relate to its ability to act as a CD36 ligand?
A8: Research suggests that the straight-chain, saturated aliphatic structure of this compound, specifically with its 13-carbon chain length, contributes to its ability to bind to the CD36 receptor. []
Q8: How does this compound's structure influence its reactivity with ozone?
A9: this compound exhibits low reactivity towards ozone, with a reaction probability (γ) of approximately 10-4. This low reactivity is attributed to the absence of double bonds in its structure. []
Q9: What impacts the stability of this compound in experimental settings?
A10: this compound's stability can be affected by factors like storage conditions and the presence of other chemicals. For instance, this compound undergoes degradation when mixed with tri-n-octylamine in the presence of chromium(VI) in acidic sulfate media. []
Q10: How is this compound typically quantified in environmental samples?
A11: Air samples can be analyzed for this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its concentration. This method allows for the quantification of various carbonyl species, including this compound. []
Q11: How is this compound's presence confirmed in plant extracts?
A12: GC-MS analysis is commonly employed to identify and confirm the presence of this compound in plant extracts. This technique helps separate and identify various volatile compounds, including this compound. [, , , , , , , , ]
Q12: What are the potential environmental sources of this compound?
A13: this compound has been identified as a volatile organic compound emitted by rice plants. Its emission is considered a significant source of atmospheric this compound, particularly in agricultural settings. []
Q13: Are there alternative wood adhesives to those containing this compound?
A14: Yes, research is ongoing to develop wood adhesives using alternative materials like Chinese yam starch. These adhesives aim to provide high bonding strength and water resistance comparable to this compound-based adhesives. []
Q14: What research initiatives are focused on multiphase systems involving compounds like this compound?
A15: Collaborative research centers like "InPROMPT" are dedicated to investigating integrated chemical processes within liquid multiphase systems, including the use of long-chained olefins such as those involved in this compound production. []
Q15: What is the historical context of this compound research related to coyote attractants?
A16: In the 1980s, researchers investigated the effectiveness of various aldehyde volatiles, including this compound, as coyote attractants. This research sought to identify specific compounds within complex natural lures that elicit particular behavioral responses in coyotes. [, ]
Q16: How do different scientific disciplines converge in this compound research?
A17: this compound research exemplifies interdisciplinary collaboration, drawing from organic chemistry for synthesis, analytical chemistry for characterization and quantification, chemical engineering for process development, and environmental science to understand its sources and impact. [, , , , , , , , , ]
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